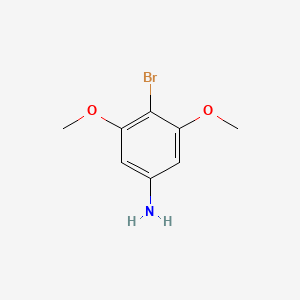

4-Bromo-3,5-dimethoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,5-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJINXEUETHLORE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Br)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626601 | |

| Record name | 4-Bromo-3,5-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232275-47-7 | |

| Record name | 4-Bromo-3,5-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3,5-dimethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-3,5-dimethoxyaniline chemical properties

An In-Depth Technical Guide to 4-Bromo-3,5-dimethoxyaniline: Properties, Synthesis, and Reactivity

Introduction

4-Bromo-3,5-dimethoxyaniline is a halogenated and methoxy-substituted aromatic amine, a class of compounds that serves as a cornerstone for complex organic synthesis. Its unique substitution pattern—a bromine atom flanked by two electron-donating methoxy groups and an activating amino group—imparts a distinct reactivity profile, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of its chemical properties, synthetic methodologies, and key reactive characteristics, offering a technical resource for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a molecule are fundamental to its application in synthesis, dictating solubility, reaction conditions, and purification strategies. 4-Bromo-3,5-dimethoxyaniline is a solid at room temperature, and its properties are well-defined.

Physical Properties

A summary of the core physicochemical data for 4-Bromo-3,5-dimethoxyaniline is presented below.

| Property | Value | Source(s) |

| CAS Number | 232275-47-7 | [1] |

| Molecular Formula | C₈H₁₀BrNO₂ | [2] |

| Molecular Weight | 232.07 g/mol | [1] |

| Appearance | Solid | |

| Monoisotopic Mass | 229.98949 Da | [2] |

Spectroscopic Profile

The structural features of 4-Bromo-3,5-dimethoxyaniline give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Two key signals would be a singlet for the two equivalent aromatic protons and a singlet for the six equivalent protons of the two methoxy groups. The protons of the amine group may appear as a broad singlet.

-

¹³C NMR Spectroscopy : The carbon NMR would show distinct signals for the four types of carbon atoms in the aromatic ring (C-Br, C-OCH₃, C-H, and C-NH₂) and a signal for the methoxy carbons.

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by N-H stretching vibrations for the primary amine, C-O stretching for the methoxy ether linkages, and C-Br stretching vibrations.

-

Mass Spectrometry (MS) : The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[3]

Synthesis of 4-Bromo-3,5-dimethoxyaniline

The synthesis of 4-Bromo-3,5-dimethoxyaniline is typically achieved through the selective bromination of its precursor, 3,5-dimethoxyaniline. The strong activating and ortho-, para-directing nature of the amino and methoxy groups makes the position between the two methoxy groups (C4) highly susceptible to electrophilic substitution.

Synthetic Workflow Diagram

The following diagram illustrates a typical laboratory-scale synthesis.

Caption: A generalized workflow for the synthesis of 4-Bromo-3,5-dimethoxyaniline.

Experimental Protocol: Bromination of 3,5-Dimethoxyaniline

This protocol is adapted from a general procedure for the bromination of activated anilines.[4][5]

-

Preparation : In a round-bottom flask, dissolve 3,5-dimethoxyaniline (1.0 equivalent) in a suitable solvent such as acetonitrile (MeCN).

-

Cooling : Place the flask in an ice bath to cool the solution to 0°C.

-

Bromination : Separately, dissolve N-Bromosuccinimide (NBS) (1.0 equivalent) in acetonitrile. Add this solution dropwise to the cooled aniline solution while stirring. The strong activating nature of the aniline derivative facilitates a rapid reaction.[4][5]

-

Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification : Purify the resulting residue by silica gel column chromatography to isolate the 4-bromo-3,5-dimethoxyaniline product.[5]

Chemical Reactivity and Synthetic Utility

The reactivity of 4-Bromo-3,5-dimethoxyaniline is governed by the interplay of its three functional groups: the nucleophilic amino group, the electron-rich aromatic ring, and the versatile carbon-bromine bond.

Reactivity Overview

Caption: Key reactivity pathways for 4-Bromo-3,5-dimethoxyaniline.

-

Amine Group Reactivity : The primary amine is a key site for functionalization. It can readily undergo acylation, alkylation, and sulfonylation. Furthermore, it can be converted into a diazonium salt, which is a gateway to a wide array of transformations via Sandmeyer-type reactions. The synthesis of Schiff bases through condensation with aldehydes is another important reaction, used to create derivatives with potential antioxidant activity.[6]

-

Electrophilic Aromatic Substitution : The amino group is a powerful activating group that directs electrophiles to the ortho and para positions.[7] However, in this molecule, these positions are already occupied by the methoxy and bromo substituents. The synergistic activating effect of the amine and two methoxy groups makes the ring highly electron-rich, but further substitution is sterically hindered.

-

Carbon-Bromine Bond Reactivity : The C-Br bond is the most versatile handle for building molecular complexity. It is an ideal substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (e.g., Suzuki, Heck, Sonogashira couplings) or carbon-nitrogen (Buchwald-Hartwig amination) bonds, which are fundamental transformations in modern drug discovery.

Safety, Handling, and Storage

Proper handling of 4-Bromo-3,5-dimethoxyaniline is essential to ensure laboratory safety.

-

Hazards : While specific data for this exact compound is limited, analogous bromoanilines are classified as harmful if swallowed, in contact with skin, or if inhaled.[8][9] They can cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE) : Always wear suitable protective clothing, including chemical-resistant gloves and safety goggles.[10] Handle the compound in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust.[11]

-

First Aid :

-

Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents and strong acids.[8][11]

Conclusion

4-Bromo-3,5-dimethoxyaniline is a highly functionalized building block with significant potential in organic synthesis. Its defined physicochemical properties, straightforward synthesis, and multi-faceted reactivity make it an attractive starting material for constructing complex molecular architectures. The strategic placement of the amino, bromo, and dimethoxy groups provides synthetic chemists with multiple avenues for derivatization, particularly through N-functionalization and palladium-catalyzed cross-coupling reactions. A thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in research and development.

References

-

PubChem. 4-Bromo-3-methoxyaniline. Retrieved from [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Retrieved from [Link]

-

PubChemLite. 4-bromo-3,5-dimethoxyaniline (C8H10BrNO2). Retrieved from [Link]

- Google Patents. EP0051806B1 - Process for the preparation of 3,5-dimethyl aniline.

-

PubChem. 4-Bromo-3,5-dimethylaniline. Retrieved from [Link]

- Mallesha, L., et al. (2014). Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry, 3(5), 2131-2137.

Sources

- 1. 4-Bromo-3,5-dimethoxyaniline | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - 4-bromo-3,5-dimethoxyaniline (C8H10BrNO2) [pubchemlite.lcsb.uni.lu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4-Bromo-3,5-dimethylaniline | 59557-90-3 [chemicalbook.com]

- 5. 4-Bromo-3,5-dimethylaniline synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 9. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

4-Bromo-3,5-dimethoxyaniline (CAS 232275-47-7): A Comprehensive Technical Guide on Synthesis, Profiling, and Applications in Integrin Antagonist Development

Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized aniline derivatives serve as indispensable building blocks for complex active pharmaceutical ingredients (APIs). 4-Bromo-3,5-dimethoxyaniline (CAS: 232275-47-7) is a prime example of such a scaffold. Characterized by its unique steric and electronic profile, this compound is primarily utilized in the synthesis of

This whitepaper provides an in-depth technical analysis of 4-Bromo-3,5-dimethoxyaniline, detailing its physicochemical properties, the mechanistic rationale behind its regioselective synthesis, and its downstream application in drug discovery workflows.

Physicochemical Profiling & Structural Dynamics

Understanding the structural parameters of 4-Bromo-3,5-dimethoxyaniline is essential for predicting its reactivity and solubility during late-stage functionalization. The compound features a highly electron-rich aromatic ring, activated by two methoxy groups and a primary amine, with a heavy bromine atom installed at the para position relative to the amine.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| CAS Number | 1 |

| Molecular Formula | C8H10BrNO2 |

| Molecular Weight | 232.08 g/mol |

| Monoisotopic Mass | 2 |

| XLogP3 (Predicted) | 1.9 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

| SMILES String | COC1=CC(=CC(=C1Br)OC)N |

Synthesis Workflow & Mechanistic Insights

The synthesis of 4-Bromo-3,5-dimethoxyaniline requires stringent control over electrophilic aromatic substitution (EAS). The starting material, 3,5-dimethoxyaniline, possesses an aromatic ring that is heavily activated by the synergistic ortho/para-directing effects of the amino group and the two methoxy groups.

Mechanistic Causality in Reagent Selection

The selection of Tetrabutylammonium tribromide (TBATB) over elemental bromine (

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system: the final acid-base extraction inherently verifies the presence of the basic aniline moiety, stripping away non-basic organic byproducts.

-

Preparation: Dissolve 7.55 g of 3,5-dimethoxyaniline in 100 mL of anhydrous dichloromethane (

) under a continuous nitrogen ( -

Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to cool the solution to -78 °C.

-

Bromination: Prepare a solution of 25 g of Tetrabutylammonium tribromide (TBATB) in 100 mL of

. Add this solution dropwise to the reaction vessel to maintain thermal control. -

Incubation: Stir the mixture at -78 °C for 45 minutes to allow the initial EAS

-complex (Arenium ion) to form without overcoming the activation energy for secondary bromination. -

Thermal Equilibration: Remove the cooling bath and allow the mixture to gradually warm to room temperature. Stir for an additional 1.5 hours to drive the reaction to thermodynamic completion.

-

Self-Validating Extraction:

-

Extract the organic layer with 1N HCl. Causality: This protonates the target aniline, migrating it into the aqueous phase while neutral/acidic impurities remain in the organic phase.

-

Isolate the aqueous layer and neutralize it with 3N NaOH until basic. Causality: This deprotonates the ammonium salt back into the lipophilic free base.

-

Extract the basified aqueous layer with Ethyl Acetate (AcOEt).

-

-

Isolation: Dry the organic extract over anhydrous

, filter, and concentrate in vacuo to yield the purified 4-Bromo-3,5-dimethoxyaniline.

Fig 1. Regioselective synthesis workflow of 4-Bromo-3,5-dimethoxyaniline using TBATB.

Application in Drug Development: Integrin Inhibitors

The primary industrial and pharmaceutical utility of 4-Bromo-3,5-dimethoxyaniline lies in its incorporation into small-molecule antagonists of

Biological Rationale

Leukocyte adhesion to endothelial cells is a fundamental process in immunity and inflammation. The

Chemical Integration

4-Bromo-3,5-dimethoxyaniline acts as a highly specific pharmacophore in the design of these antagonists. The primary amine is typically subjected to condensation reactions (using coupling reagents like BOP-Cl, DCC, or EDC) to form stable amide bonds with complex carboxylic acid scaffolds. The presence of the bromine atom at the C4 position is critical; it not only provides a steric shield that locks the molecule into a specific bioactive conformation but also serves as a synthetic handle for late-stage Suzuki-Miyaura cross-coupling reactions if further extension of the molecule is required to probe the integrin binding pocket.

Fig 2. Mechanism of action for α4β7 integrin antagonists in preventing leukocyte adhesion.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 4-Bromo-3,5-dimethoxyaniline before downstream coupling, the following analytical validations are standard:

- H-NMR (Nuclear Magnetic Resonance): The disappearance of the C4 proton signal and the presence of a singlet integrating to 2 protons (representing the symmetrical C2 and C6 protons) confirms regioselective bromination.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): The mass spectrum will display a characteristic 1:1 isotopic doublet pattern at

~232 and ~234

References

-

PubChemLite. "4-bromo-3,5-dimethoxyaniline (C8H10BrNO2)". Compound Summary. URL:[Link]

- Google Patents. "MXPA00007138A - INHIBITORS OF α4 MEDIATED CELL ADHESION". Patent Literature.

Sources

4-Bromo-3,5-dimethoxyaniline molecular weight and formula

An In-depth Technical Guide to 4-Bromo-3,5-dimethoxyaniline: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Substituted anilines, in particular, represent a privileged scaffold, forming the core of numerous approved drugs and clinical candidates.[1] Among these, 4-Bromo-3,5-dimethoxyaniline emerges as a compound of significant interest for researchers, scientists, and drug development professionals. Its unique substitution pattern—a bromine atom flanked by two methoxy groups—offers a confluence of electronic and steric properties that can be strategically exploited in the design of targeted therapies.

This guide provides a comprehensive technical overview of 4-Bromo-3,5-dimethoxyaniline, moving beyond a simple recitation of data to offer field-proven insights into its properties, synthesis, and potential applications. As a senior application scientist, the aim is to explain the causality behind its chemical behavior and its utility as a versatile intermediate in the synthesis of complex organic molecules.

Section 1: Core Physicochemical and Structural Properties

The foundational step in evaluating any chemical entity for drug development is a thorough understanding of its physicochemical properties. These parameters govern its reactivity, solubility, and ultimately, its potential for biological activity. The key identifiers and properties of 4-Bromo-3,5-dimethoxyaniline are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀BrNO₂ | |

| Molecular Weight | 232.07 g/mol | , |

| CAS Number | 232275-47-7 | , |

| IUPAC Name | 4-Bromo-3,5-dimethoxyaniline | N/A |

| Appearance | Expected to be a crystalline solid | Inferred from related compounds[2][3] |

| Melting Point | Not explicitly reported; estimated range 50-105 °C | Based on isomers like 2-bromo-4,5-dimethoxyaniline (51 °C) and 4-bromo-3-methoxyaniline (96-100 °C)[2][4] |

| Solubility | Expected to be slightly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, dichloromethane) | Based on general properties of bromoanilines[3] |

Section 2: The Strategic Role of 4-Bromo-3,5-dimethoxyaniline in Medicinal Chemistry

The utility of 4-Bromo-3,5-dimethoxyaniline as a synthetic intermediate is rooted in the specific contributions of its constituent functional groups. The aniline moiety itself is a common starting point for building complex molecules, but the true value lies in the interplay of the bromo and dimethoxy substituents.

The "Heavy Atom" Advantage of Bromine: The introduction of a bromine atom into a drug candidate is a well-established strategy in medicinal chemistry.[5] The bromine atom can increase the compound's lipophilicity, potentially enhancing membrane permeability. Furthermore, it can form halogen bonds, a type of non-covalent interaction that can contribute to a stronger and more selective binding of the drug to its biological target.[5] The bromine also serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of further molecular complexity.

The Influence of Methoxy Groups: The two methoxy groups are strong electron-donating groups, which activate the aromatic ring towards electrophilic substitution. Their placement at the 3 and 5 positions sterically directs reactions and influences the overall conformation of the molecule. This electronic and steric control is crucial for achieving desired reactivity and selectivity in subsequent synthetic steps.

A pertinent example of the utility of the bromo- and dimethoxyphenyl motif is found in the development of novel inhibitors for Fibroblast Growth Factor Receptor-1 (FGFR1), a key target in non-small cell lung cancer. A study detailed the synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives that showed potent inhibitory activity against several cancer cell lines.[6] While not a direct application of the title compound, this research underscores the therapeutic potential of molecules containing the 4-bromo and 3,5-dimethoxy-substituted phenyl rings, highlighting the importance of 4-Bromo-3,5-dimethoxyaniline as a key building block for such structures.

Section 3: A Validated Approach to Synthesis

A reliable and reproducible synthesis is the cornerstone of utilizing any chemical building block. While a specific protocol for 4-Bromo-3,5-dimethoxyaniline is not widely published, a robust synthesis can be logically derived from established methods for analogous compounds. The following protocol is adapted from the bromination of similarly substituted anilines, such as 3,5-dimethylaniline, using N-Bromosuccinimide (NBS).[7]

The Causality of Experimental Design: The choice of NBS as the brominating agent is deliberate. It is a solid, easy-to-handle source of electrophilic bromine that allows for controlled, mono-bromination of activated aromatic rings under relatively mild conditions. The electron-donating methoxy groups in the starting material, 3,5-dimethoxyaniline, strongly activate the ortho and para positions. Due to steric hindrance from the two flanking methoxy groups, the incoming electrophile (Br+) is overwhelmingly directed to the less hindered para position (C4), leading to high regioselectivity for the desired product. Acetonitrile is chosen as the solvent due to its polarity, which helps to dissolve the starting materials and reagents, and its relative inertness under the reaction conditions.

Detailed Experimental Protocol: Synthesis of 4-Bromo-3,5-dimethoxyaniline

Materials and Reagents:

-

3,5-Dimethoxyaniline (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0 eq)

-

Acetonitrile (MeCN)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxyaniline (1.0 equivalent) in acetonitrile (approximately 10 mL per gram of aniline).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Addition of NBS: In a separate flask, dissolve N-Bromosuccinimide (1.0 equivalent) in a minimum amount of acetonitrile. Add this solution dropwise to the cooled aniline solution over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Redissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 4-Bromo-3,5-dimethoxyaniline.

Section 4: Visualization of the Synthetic Workflow

To provide a clear visual representation of the logical flow of the synthesis, the following diagram outlines the key steps from starting material to the purified product.

Caption: Synthetic workflow for 4-Bromo-3,5-dimethoxyaniline.

Section 5: Critical Safety and Handling Considerations

Expected Hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8][9]

-

Skin Irritation: Causes skin irritation.[9]

-

Eye Irritation: Causes serious eye irritation.[9]

Self-Validating Safety Protocol:

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Spill & Disposal: In case of a spill, avoid breathing dust and clear the area. Collect the spilled material using appropriate methods that do not generate dust and place it in a sealed container for disposal. Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-3,5-dimethoxyaniline stands as a strategically valuable, yet under-explored, building block for the synthesis of complex molecules, particularly within the realm of drug discovery. Its molecular architecture provides a unique combination of reactivity and functionality that can be leveraged to create novel therapeutic agents. This guide has provided a comprehensive overview of its known properties, a scientifically sound and detailed protocol for its synthesis, and the critical safety considerations necessary for its handling. For researchers and drug development professionals, 4-Bromo-3,5-dimethoxyaniline represents a promising entry point for the development of next-generation targeted therapies.

References

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

-

Taylor & Francis Online. (2018, May 7). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Retrieved from [Link]

-

MDPI. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

Sources

- 1. news.umich.edu [news.umich.edu]

- 2. 4-Bromo-3-methoxyaniline, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 4. echemi.com [echemi.com]

- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 6. tandfonline.com [tandfonline.com]

- 7. 4-Bromo-3,5-dimethylaniline synthesis - chemicalbook [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chemos.de [chemos.de]

Regioselective Synthesis of 4-Bromo-3,5-dimethoxyaniline: Mechanistic Insights and Optimization Strategies

Executive Summary

The synthesis of 4-bromo-3,5-dimethoxyaniline from 3,5-dimethoxyaniline presents a classic challenge in advanced organic synthesis: controlling chemoselectivity and regioselectivity in a highly activated aromatic system. As a critical building block for alpha-4 integrin inhibitors, benzonitriles, and tubulin-targeting cytotoxic agents, securing high-purity yields of this C4-brominated intermediate is essential for downstream drug development.

This technical guide provides an in-depth analysis of the electronic and steric factors governing this transformation. We evaluate two distinct, field-proven methodologies: a kinetically controlled direct bromination under cryogenic conditions, and a thermodynamically robust protection-deprotection strategy. By understanding the causality behind reagent selection and temperature control, researchers can implement these self-validating protocols to eliminate polybromination and oxidative degradation.

Mechanistic Rationale: The Electronic and Steric Landscape

To master the bromination of 3,5-dimethoxyaniline, one must first map its electronic topology. The aromatic ring is heavily enriched by three electron-donating groups (EDGs):

-

The Amino Group (-NH₂): A powerful activator that strongly directs electrophilic aromatic substitution (EAS) to the ortho (C2, C6) and para (C4) positions.

-

The Methoxy Groups (-OCH₃): Located at C3 and C5, these groups synergistically direct electrophiles to the C2, C4, and C6 positions via resonance stabilization of the Wheland intermediate.

The Chemoselectivity Dilemma: Because the C2, C4, and C6 positions are all mutually activated by the amine and methoxy groups, the ring is hyper-nucleophilic. Introduction of standard brominating agents (like Br₂ or N-Bromosuccinimide) at ambient temperatures inevitably leads to rapid polybromination (e.g., 2,4-dibromo or 2,4,6-tribromo byproducts) and oxidative degradation of the free amine.

To achieve exclusive C4-bromination, the synthetic strategy must either kinetically freeze the reaction after the first substitution or electronically dampen the ring to favor the most thermodynamically stable mono-brominated product.

Figure 1: Regioselectivity logic in the protected intermediate favoring C4 bromination.

Strategic Pathways for C4-Bromination

Strategy A: Cryogenic Direct Bromination

This approach utilizes Tetrabutylammonium tribromide (TBATB) as a mild, bulky source of electrophilic bromine. By dropping the thermal energy of the system to -78 °C, the kinetic barrier for the first bromination at the highly activated C4 position is crossed, while the activation energy required for subsequent brominations at C2/C6 remains insurmountable1[1].

Strategy B: Protection-Bromination-Deprotection (Industry Standard)

To completely eliminate the risk of amine oxidation at scale, the amine is temporarily masked. Acetylation (or trifluoroacetylation) converts the strongly activating -NH₂ group into a moderately activating -NHAc group. This tunes the ring's nucleophilicity and provides steric bulk that shields the C2 and C6 positions, funneling the electrophile exclusively to the C4 position. This strategy routinely achieves 75–80% overall yields 2[2].

Figure 2: Divergent synthetic strategies for the preparation of 4-bromo-3,5-dimethoxyaniline.

Quantitative Data & Optimization Parameters

Table 1: Comparison of Synthetic Strategies

| Parameter | Strategy A: Cryogenic Direct | Strategy B: Protection-Deprotection |

| Reagents | TBATB, CH₂Cl₂ | Ac₂O, NBS, K₂CO₃, MeOH/DMF |

| Temperature | -78 °C to Room Temp | 0 °C to 25 °C (Bromination step) |

| Regioselectivity | Moderate to High | Extremely High (Sterically guided) |

| Overall Yield | ~60 - 70% | 75 - 80%[2] |

| Scalability | Poor (Requires cryogenic reactors) | Excellent (Standard jacketed reactors) |

| Primary Risk | Exothermic runaway leading to polybromination | Additional synthetic steps increase time |

Table 2: Solvent Optimization for NBS Bromination (Strategy B)

| Solvent | Polarity Index | Byproduct Formation | Optimal Temp | Yield Impact |

| DMF | High (6.4) | Low | 0–25 °C | High (Optimal solubility for NBS) |

| Acetonitrile | High (5.8) | Low | 0–25 °C | High (Excellent regiocontrol)[2] |

| Dichloromethane | Low (3.1) | Moderate | 0 °C | Medium (Reduces byproduct formation but lowers NBS solubility)[2] |

Experimental Protocols (Self-Validating Systems)

Protocol 1: Cryogenic Direct Bromination via TBATB

Adapted from pharmaceutical patent literature for alpha-4 integrin inhibitors1[1].

System Causality: The bulky tetrabutylammonium counterion modulates the release of the electrophilic bromine. The cryogenic temperature (-78 °C) suppresses the nucleophilicity of the C2/C6 positions, ensuring the reaction stops at mono-bromination.

Step-by-Step Methodology:

-

Preparation: Dissolve 3,5-dimethoxyaniline (7.55 g, ~49.3 mmol) in anhydrous CH₂Cl₂ (100 mL) under a strict nitrogen atmosphere to prevent moisture-induced side reactions.

-

Cryogenic Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Electrophile Addition: Prepare a solution of tetrabutylammonium tribromide (TBATB) (25.0 g, ~51.8 mmol, 1.05 equiv) in CH₂Cl₂ (100 mL). Add this solution dropwise over 30 minutes to maintain the internal temperature.

-

Reaction Propagation: Stir the mixture at -78 °C for exactly 45 minutes.

-

Thermal Release: Remove the cooling bath and allow the mixture to naturally warm to room temperature. Stir for an additional 1.5 hours.

-

Quench & Extraction: Extract the organic layer with 1N HCl to protonate and pull the product into the aqueous phase (leaving neutral impurities behind).

-

Neutralization: Carefully neutralize the acidic extract with 3N NaOH until pH 7-8 is reached, precipitating the free base product. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

Validation & Analytics: The system self-validates during the extraction phase; the target amine will partition into the acidic aqueous layer, while polybrominated non-basic impurities remain in the organic layer. Final confirmation via LC-MS will show a distinct M and M+2 isotopic cluster (approx. 1:1 ratio) at m/z 232 and 234, confirming mono-bromination.

Protocol 2: The Protection-Deprotection Workflow

The industry standard for maximizing yield and preventing oxidation 2[2].

System Causality: By converting the amine to an acetamide (or trifluoroacetamide), the lone pair on the nitrogen is delocalized into the carbonyl group. This eliminates the risk of amine oxidation by NBS and introduces steric bulk that physically blocks the C2/C6 positions.

Step-by-Step Methodology:

-

Protection (Acetylation):

-

Dissolve 3,5-dimethoxyaniline (1.0 equiv) in dichloromethane.

-

Add triethylamine (1.2 equiv) and cool to 0 °C.

-

Dropwise add acetic anhydride (1.1 equiv). Stir for 2 hours at room temperature.

-

Wash with water, dry, and concentrate to yield N-(3,5-dimethoxyphenyl)acetamide.

-

-

Regioselective Bromination:

-

Dissolve the protected intermediate in anhydrous DMF (or Acetonitrile for superior regiocontrol).

-

Cool the solution to 0 °C.

-

Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise to control the mild exotherm.

-

Stir at 0–25 °C for 2-4 hours. The NBS selectively targets the electron-rich C4 position[2].

-

Quench with saturated aqueous sodium thiosulfate to neutralize unreacted NBS. Extract with ethyl acetate.

-

-

Deprotection:

-

Dissolve the crude N-(4-bromo-3,5-dimethoxyphenyl)acetamide in a mixture of Methanol and 2N NaOH (or K₂CO₃/MeOH for milder conditions)[2].

-

Reflux for 4-6 hours until complete cleavage of the amide bond is observed.

-

Cool, dilute with water, and extract the final product with dichloromethane.

-

Validation & Analytics: The bromination step is validated via TLC (Hexane:EtOAc 7:3); the starting material will completely disappear, replaced by a slightly less polar spot. ¹H-NMR of the final product will definitively prove C4 regioselectivity by the presence of a singlet integrating to 2 protons in the aromatic region (representing the symmetrical C2 and C6 protons), rather than two doublets which would indicate ortho-bromination.

References

- Buy 4-Bromo-3,5-dimethoxybenzonitrile (EVT-13575094) - EvitaChem. EvitaChem.

- MXPA00007138A - INHIBITORS OF α4 MEDIATED CELL ADHESION. Google Patents.

Sources

Spectroscopic Profiling and Analytical Characterization of 4-Bromo-3,5-dimethoxyaniline: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary & Chemical Context

4-Bromo-3,5-dimethoxyaniline (CAS: 232275-47-7) is a highly functionalized, electron-rich aromatic building block critical to the development of advanced pharmaceutical active ingredients (APIs) and organic materials. Its molecular architecture features orthogonal reactive sites: a nucleophilic primary amine and an electrophilic aryl bromide. This duality allows chemists to perform sequential, site-specific cross-coupling reactions, such as Buchwald-Hartwig aminations followed by Suzuki-Miyaura couplings.

Understanding the exact spectroscopic signature of this molecule is paramount for verifying regioselectivity during its synthesis—specifically, ensuring that bromination has occurred at the C4 position rather than the C2 or C6 positions.

Caption: Synthetic workflow and orthogonal downstream applications of 4-bromo-3,5-dimethoxyaniline.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR profile of 4-bromo-3,5-dimethoxyaniline is defined by extreme electronic differentiation. The aromatic ring operates as a powerful "push" system, heavily influenced by the mesomeric (+M) electron-donating effects of the amine and methoxy groups.

Causality in ¹H NMR (500 MHz, DMSO-d₆)

The two aromatic protons (H2 and H6) are chemically and magnetically equivalent due to the molecule's

Causality in ¹³C NMR (125 MHz, DMSO-d₆)

The ¹³C spectrum is a masterclass in substituent effects. The C4 carbon, directly attached to the bromine atom, experiences the "heavy atom effect" . The large, polarizable electron cloud of bromine induces significant diamagnetic shielding, driving the C4 resonance upfield to ~87.0 ppm . Conversely, C3 and C5 are heavily deshielded by the inductive (-I) effect of the attached oxygen atoms, resonating downfield at ~157.5 ppm .

Table 1: Consolidated NMR Assignments

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Causality |

| ¹H | 5.96 | Singlet (s) | 2H | Ar-H (C2, C6); Highly shielded by +M effects. |

| ¹H | 5.23 | Broad Singlet (br s) | 2H | -NH ₂; Broadened by quadrupolar relaxation of ¹⁴N. |

| ¹H | 3.76 | Singlet (s) | 6H | -OCH ₃; Deshielded by adjacent oxygen. |

| ¹³C | 157.5 | Singlet (Cq) | 2C | C 3, C 5; Deshielded by -I effect of oxygen. |

| ¹³C | 149.0 | Singlet (Cq) | 1C | C 1; Ipso to the primary amine. |

| ¹³C | 91.5 | Singlet (CH) | 2C | C 2, C 6; Shielded by dual ortho +M effects. |

| ¹³C | 87.0 | Singlet (Cq) | 1C | C 4; Extreme shielding via Bromine heavy atom effect. |

| ¹³C | 56.5 | Singlet (CH₃) | 2C | -OC H₃; Standard aliphatic ether carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups. The primary amine (-NH₂) is diagnostic because it exhibits two distinct stretching modes: asymmetric (higher energy, ~3450 cm⁻¹) and symmetric (lower energy, ~3350 cm⁻¹). The ether linkages (-O-CH₃) display a strong asymmetric C-O-C stretch around 1250 cm⁻¹ due to the significant change in the dipole moment during the vibrational mode.

Table 2: FT-IR Vibrational Assignments (ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Diagnostic |

| 3450, 3350 | Medium | N-H Stretch (Asym / Sym) | Confirms presence of a primary amine. |

| 3050 | Weak | C-H Stretch (Aromatic) | sp² hybridized C-H bonds. |

| 2950, 2840 | Weak | C-H Stretch (Aliphatic) | sp³ hybridized C-H bonds of methoxy groups. |

| 1620 | Medium | N-H Bend (Scissoring) | Secondary confirmation of the -NH₂ group. |

| 1590, 1500 | Strong | C=C Stretch (Aromatic) | Aromatic ring skeletal vibrations. |

| 1250 | Strong | C-O-C Stretch (Asym) | Aryl alkyl ether linkage. |

Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) provides definitive proof of the mono-brominated structure. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance (50.69% and 49.31%). This dictates a highly specific "twin peak" molecular ion signature at m/z 231 and 233.

The primary fragmentation pathway involves the homolytic cleavage of the O-CH₃ bond, expelling a methyl radical (15 Da) to form a resonance-stabilized oxonium ion at m/z 216/218. Subsequent loss of carbon monoxide (28 Da) yields m/z 188/190, a classic ring-contraction fragmentation for aromatic methoxy compounds .

Caption: Primary EI-MS fragmentation pathways of 4-bromo-3,5-dimethoxyaniline.

Table 3: EI-MS Fragmentation Ions

| m/z Ratio | Relative Abundance | Ion Assignment | Fragmentation Mechanism |

| 231 / 233 | 100% (Base Peak) | [M]⁺• | Intact molecular ion (⁷⁹Br / ⁸¹Br isotopes). |

| 216 / 218 | 45% | [M - CH₃]⁺ | Alpha-cleavage loss of a methyl radical. |

| 188 / 190 | 20% | [M - CH₃ - CO]⁺ | Loss of carbon monoxide from the oxonium ion. |

| 152 | 15% | [M - Br]⁺ | Direct loss of the bromine radical. |

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol A: High-Resolution NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of 4-bromo-3,5-dimethoxyaniline in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm precision NMR tube.

-

Tuning and Matching: Insert the sample into the spectrometer (e.g., 500 MHz). Perform automatic tuning and matching (ATM) for both ¹H and ¹³C channels to maximize probe sensitivity.

-

Shimming & Validation: Execute gradient shimming.

-

Self-Validating Check: The Full Width at Half Maximum (FWHM) of the residual DMSO quintet (2.50 ppm) must be < 1.0 Hz . If broader, re-shim to prevent peak overlap.

-

-

Acquisition Parameters: For quantitative ¹H integration, set the relaxation delay (D1) to 5.0 seconds (ensuring >5×T₁ for full nuclear relaxation). Acquire 16 scans. For ¹³C, acquire 1024 scans with proton decoupling (WALTZ-16).

Protocol B: FT-IR ATR Spectroscopic Analysis

-

Crystal Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol and a lint-free wipe. Allow to air dry.

-

Background Acquisition & Validation: Run a background scan (32 scans, 4 cm⁻¹ resolution).

-

Self-Validating Check: Verify the baseline transmittance is >98% and no "ghost peaks" (e.g., residual organic matter) exist in the 3000-2800 cm⁻¹ region.

-

-

Sample Application: Place 2-3 mg of the solid compound directly onto the crystal. Apply the pressure anvil until the clutch clicks, ensuring optimal optical contact.

-

Acquisition: Acquire the sample spectrum (32 scans) and automatically subtract the background.

Protocol C: GC-EI-MS Analytical Protocol

-

Instrument Calibration & Validation: Initiate an Autotune using PFTBA (Perfluorotributylamine).

-

Self-Validating Check: The tune report must display m/z 69, 219, and 502 with correct isotopic ratios, and peak widths must be < 0.6 Da . Do not inject the sample if the electron multiplier voltage exceeds 2500V (indicates a dirty source).

-

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of GC-grade ethyl acetate.

-

Injection: Inject 1 µL in split mode (1:50 ratio). Set the injector temperature to 250 °C.

-

Oven Program: Start at 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min). Set the EI source to 70 eV and 230 °C.

References

- Patent CN110183475B - Biboroxapyrene compound based on donor-acceptor structure and application thereof. (Contains verified ¹H NMR chemical shift data for 4-bromo-3,5-dimethoxyaniline).

-

Silverstein, R. M., et al. - Spectrometric Identification of Organic Compounds, 8th Edition. (Authoritative grounding for ¹³C heavy atom effects and IR vibrational causality). URL:[Link]

Solvation Thermodynamics and Processing Protocols for 4-Bromo-3,5-dimethoxyaniline in Organic Solvents

Executive Summary

4-Bromo-3,5-dimethoxyaniline (4-BDMA) is a critical halogenated aromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), notably [1]. Due to its unique structural motifs—combining a hydrogen-bond donating primary amine, two hydrogen-bond accepting methoxy groups, and a highly lipophilic bromine atom—its solubility profile in organic solvents is highly nuanced. This technical guide provides researchers and drug development professionals with a comprehensive framework covering the solvation thermodynamics, empirical solubility data, and validated experimental protocols for handling 4-BDMA.

Structural Profiling and Solvation Thermodynamics

To predict and manipulate the solubility of 4-BDMA (Molecular Formula: C8H10BrNO2, Monoisotopic Mass: 230.99 Da)[2], one must evaluate its intermolecular interaction potential. The molecule exhibits a multifaceted polarity profile that dictates its behavior in solution:

-

The Primary Amine (-NH₂): Acts as a strong hydrogen-bond donor and weak acceptor. This drives solubility in polar protic and aprotic solvents.

-

The Methoxy Groups (-OCH₃): Act as hydrogen-bond acceptors, facilitating strong dipole-dipole interactions with solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

-

The Bromine Atom (-Br) and Aromatic Core: Impart significant lipophilicity and polarizability, driving London dispersion forces. This explains the molecule's high affinity for halogenated solvents and its [3].

Causality in Solvent Selection: The selection of an organic solvent for 4-BDMA must balance these competing forces. For synthetic reactions (e.g., electrophilic aromatic substitution or amide coupling), a solvent must dissolve the lipophilic core without deactivating the amine nucleophile. Halogenated solvents like Dichloromethane (DCM) are often the optimal choice because they solvate the bulky brominated ring via dispersion forces while leaving the amine exposed and reactive.

Intermolecular forces governing 4-BDMA solvation in organic solvents.

Quantitative Solubility Data in Organic Solvents

While exact empirical solubility limits depend on temperature and purity, the theoretical and observed solubility of 4-BDMA can be categorized using the dielectric constant (ε) and Hansen Solubility Parameters (HSP). The table below summarizes the expected solubility profile at standard ambient temperature (25°C).

| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Estimated Solubility | Primary Solvation Mechanism |

| Halogenated | Dichloromethane (DCM) | 8.93 | > 100 mg/mL (High) | Dispersion, Dipole-Induced Dipole |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 mg/mL (High) | H-Bond Acceptor, Dipole-Dipole |

| Polar Protic | Ethanol (EtOH) | 24.5 | 30 - 50 mg/mL (Moderate) | H-Bond Donor / Acceptor |

| Ester | Ethyl Acetate (EtOAc) | 6.02 | 50 - 80 mg/mL (Moderate) | Dipole-Dipole |

| Non-Polar | n-Hexane | 1.89 | < 5 mg/mL (Low) | Weak Dispersion |

| Aqueous | Water | 80.1 | < 0.1 mg/mL (Insoluble) | Hydrophobic Repulsion |

Table 1: Solubility profile of 4-BDMA across standard organic solvent classes.

Experimental Workflows: Dissolution and Acid-Base Extraction

A critical application of 4-BDMA's solubility profile is its purification via liquid-liquid extraction. Because the free base is highly soluble in organic solvents (like DCM) but insoluble in water, researchers can exploit the protonation of the primary amine to selectively drive the molecule into an aqueous phase.

A Self-Validating System: This extraction protocol acts as a built-in quality control mechanism. If the target compound fails to partition into the aqueous phase upon acid addition, it immediately indicates either a failure in the protonation step (e.g., pH is too high) or the presence of a highly lipophilic side-product that resists aqueous solvation. This methodology is explicitly utilized in the[1].

Step-by-Step Protocol: Acid-Base Extraction of 4-BDMA

Objective: Isolate 4-BDMA from lipophilic impurities following a bromination reaction.

-

Initial Solvation: Dissolve the crude 4-BDMA mixture in Dichloromethane (DCM) at a ratio of 10 mL per gram of crude material in a separatory funnel. Ensure complete dissolution; the lipophilic nature of DCM will solvate both the target API and organic impurities.

-

Acidic Partitioning (Protonation): Add an equal volume of 1N Hydrochloric Acid (HCl) to the separatory funnel.

-

Agitation and Separation: Shake vigorously and vent to release pressure. Allow the phases to separate. The 4-BDMA will protonate to form an ammonium chloride salt, drastically shifting its solubility preference from the organic phase to the aqueous phase.

-

Phase Collection: Drain the lower organic layer (DCM) containing non-basic lipophilic impurities and discard or set aside for analysis. Retain the upper aqueous layer containing the 4-BDMA salt.

-

Neutralization (Free-basing): Cool the aqueous layer to 0-5°C using an ice bath. Slowly add 3N Sodium Hydroxide (NaOH) dropwise while stirring until the pH reaches 9-10. The deprotonation will regenerate the lipophilic free base, which will precipitate out of the aqueous solution due to its inherent water insolubility.

-

Recovery: Extract the precipitated free base with fresh DCM (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield purified 4-BDMA.

Acid-base extraction and purification workflow for 4-bromo-3,5-dimethoxyaniline.

Safety and Handling Considerations in Solvents

When handling 4-BDMA in organic solvents, researchers must account for both the toxicity of the solvent and the inherent hazards of the aniline derivative.[4]. Dissolution in highly skin-permeable solvents like DMSO significantly increases the risk of transdermal absorption of the brominated compound. All handling, dissolution, and extraction protocols must be conducted within a certified fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles).

References

-

PubChemLite - 4-bromo-3,5-dimethoxyaniline (C8H10BrNO2) Source: PubChem / uni.lu URL:[Link]

- MXPA00007138A - INHIBITORS OF α4 MEDIATED CELL ADHESION Source: Google Patents URL

-

3,5-Dimethoxyaniline | CAS#:10272-07-8 Source: Chemsrc URL:[Link]

Sources

An In-depth Technical Guide to the Reactivity of the Aniline Group in 4-Bromo-3,5-dimethoxyaniline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: 4-Bromo-3,5-dimethoxyaniline is a highly functionalized aromatic amine that serves as a versatile building block in medicinal chemistry and materials science. Its reactivity is dictated by a complex interplay of electronic and steric effects originating from its substituents. The aniline (-NH₂) group's nucleophilicity is significantly modulated by the flanking, electron-donating methoxy groups, while its accessibility is sterically hindered. The bromine atom provides a key handle for cross-coupling reactions. This guide provides a comprehensive analysis of the aniline group's reactivity, offering field-proven insights and detailed protocols for key transformations, including N-acylation, diazotization, and participation in Suzuki cross-coupling reactions.

Molecular Architecture: Understanding the Interplay of Steric and Electronic Effects

The reactivity of the aniline moiety in 4-Bromo-3,5-dimethoxyaniline is not governed by the amino group in isolation. Instead, it is a consequence of the cumulative influence of all substituents on the aromatic ring.

Electronic Effects:

-

Amino Group (-NH₂): A potent activating group with a strong positive resonance (+R) effect, donating its lone pair of electrons into the aromatic π-system.[1][2] This increases the electron density of the ring, particularly at the ortho and para positions, and enhances the nucleophilicity of the nitrogen atom.

-

Dimethoxy Groups (-OCH₃): Positioned at the 3 and 5 (meta) positions relative to the bromine, but critically, at the 2 and 6 (ortho) positions relative to the amino group. Like the amino group, methoxy groups are strong activators through a +R effect, further enriching the electron density of the aromatic ring.[1]

-

Bromo Group (-Br): Located para to the amino group, the bromine atom exhibits a dual electronic nature. It is deactivating through a negative inductive (-I) effect due to its electronegativity, but it also has a weak +R effect, directing incoming electrophiles to the ortho and para positions.[3]

The net result is a highly electron-rich aromatic system. However, the most profound impact on the aniline group's reactivity comes from the steric environment.

Steric Hindrance: The two methoxy groups flanking the aniline nitrogen create significant steric congestion.[4][5] This bulkiness impedes the approach of electrophiles and other reactants to both the nitrogen atom and the adjacent ortho positions on the ring.[4][6] This steric shield is a dominant factor in many of its reactions, often dictating the required reaction conditions and the feasibility of certain transformations.

Caption: Electronic and steric influences on 4-Bromo-3,5-dimethoxyaniline.

Reactivity of the Aniline Nitrogen (N-Reactivity)

The lone pair of electrons on the aniline nitrogen is the primary site for nucleophilic attack. However, its reactivity is a trade-off between enhanced electronic availability and severe steric hindrance.

N-Acylation

N-acylation is a fundamental transformation used to protect the amino group or to synthesize amide-containing target molecules. Due to the steric hindrance from the ortho-methoxy groups, the acylation of 4-Bromo-3,5-dimethoxyaniline is often slower than that of unhindered anilines.[5] While some simple acylations can proceed without a catalyst, forcing conditions or a catalyst may be necessary for bulkier acylating agents.[7]

Field-Proven Insight: Standard acylation with acetic anhydride can be performed efficiently at room temperature without solvent.[7] The absence of a solvent often accelerates the reaction. For less reactive acylating agents or to improve reaction times, the addition of a catalytic amount of a strong acid or base can be beneficial, though care must be taken to avoid side reactions.

Table 1: Representative N-Acylation Conditions

| Acylating Agent | Solvent | Catalyst | Temperature | Typical Reaction Time |

| Acetic Anhydride | None | None | Room Temp | 5-15 min[7] |

| Acetyl Chloride | Dichloromethane | Pyridine | 0 °C to RT | 1-3 hours |

| Benzoyl Chloride | THF | Triethylamine | Room Temp | 2-6 hours |

Detailed Protocol: Catalyst-Free N-Acetylation [7]

-

In a 50 mL round-bottomed flask, add 4-Bromo-3,5-dimethoxyaniline (1.0 mmol, 232 mg).

-

Add acetic anhydride (1.2 mmol, 113 µL) to the flask.

-

Stir the mixture vigorously at room temperature. The solid aniline will dissolve as the reaction proceeds.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 10-20 minutes).

-

Upon completion, add 5 mL of diethyl ether to the reaction mixture.

-

Allow the mixture to stand at room temperature for 30-60 minutes to induce crystallization of the product.

-

Collect the crystalline N-(4-bromo-3,5-dimethoxyphenyl)acetamide by filtration, wash with cold diethyl ether, and dry in vacuo.

Diazotization

The conversion of the primary amino group to a diazonium salt is one of the most powerful transformations in aromatic chemistry, opening pathways to a vast array of functionalities via Sandmeyer-type reactions.[8] The diazotization of 4-Bromo-3,5-dimethoxyaniline proceeds via the standard mechanism, involving the in-situ formation of nitrous acid from sodium nitrite and a strong mineral acid.[9]

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): Arenediazonium salts are notoriously unstable and can decompose violently, releasing nitrogen gas.[10] Maintaining a low temperature is critical to ensure the stability of the diazonium intermediate throughout the reaction.

-

Strong Acid (HCl, H₂SO₄): The acid serves two purposes: it reacts with sodium nitrite to generate the active electrophile, the nitrosonium ion (NO⁺), and it keeps the reaction medium acidic to prevent the newly formed diazonium salt from coupling with unreacted aniline.[9]

Caption: Standard workflow for the diazotization of 4-Bromo-3,5-dimethoxyaniline.

Utility in Cross-Coupling Reactions

While not a direct reaction of the aniline group itself, the presence of the amino group significantly influences the molecule's utility in palladium-catalyzed cross-coupling reactions, where the C-Br bond is the reactive site. The Suzuki-Miyaura coupling is a prime example.[11][12]

Role of the Aniline Moiety: The electron-donating nature of the amino and methoxy groups can impact the oxidative addition step of the catalytic cycle. While electron-donating groups can sometimes slow the rate of Suzuki couplings with aryl bromides compared to electron-withdrawing groups, the reaction is highly effective and a cornerstone for building molecular complexity from this scaffold.[13]

Field-Proven Insight: The unprotected aniline group is generally compatible with Suzuki coupling conditions.[14] There is typically no need to protect the -NH₂ group, which simplifies the synthetic route. The choice of base is crucial; potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective.[13][15]

Detailed Protocol: Suzuki Cross-Coupling [15]

-

To an oven-dried Schlenk flask, add 4-Bromo-3,5-dimethoxyaniline (1.0 mmol, 232 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.5 mmol, 531 mg).

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), typically at 3-5 mol% (35-58 mg).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).

-

Heat the reaction mixture with vigorous stirring to 80-100 °C.

-

Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the boronic acid used.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic phase with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Summary and Outlook

The reactivity of the aniline group in 4-Bromo-3,5-dimethoxyaniline is a nuanced subject, defined by the confluence of powerful electron-donating effects and significant steric hindrance.

-

N-Reactivity: The nitrogen is nucleophilic and readily undergoes reactions like acylation and diazotization, though reaction rates can be attenuated by steric bulk.

-

Ring Reactivity: The aromatic ring is highly activated towards electrophilic substitution, but the directing effects and steric hindrance make regioselectivity a key consideration for further functionalization.

-

Synthetic Utility: The molecule is an excellent substrate for cross-coupling reactions at the C-Br bond, providing a robust platform for the synthesis of complex biaryl structures relevant to pharmaceutical and materials science applications.

Understanding these principles allows researchers to strategically employ 4-Bromo-3,5-dimethoxyaniline as a versatile intermediate, leveraging its unique electronic and steric properties to achieve desired synthetic outcomes.

References

-

Zakrzewska, A., Gawinecki, R., Kolehmainen, E., & Ośmiałowski, B. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(1), 52-62. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

-

Kand, D., et al. (2014). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. PMC. Retrieved March 7, 2026, from [Link]

-

Buncel, E., et al. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Lumen Learning. (n.d.). Substituent Effects | Organic Chemistry II. Lumen Learning. Retrieved March 7, 2026, from [Link]

-

Baruah, U., et al. (2012). Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. Retrieved March 7, 2026, from [Link]

-

Heravi, M. M., et al. (2011). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. ARKIVOC. Retrieved March 7, 2026, from [Link]

-

Filo. (2025, June 5). Conversion of Aniline to 4-Bromoaniline in Three Steps. Filo. Retrieved March 7, 2026, from [Link]

-

Ahmad, A. (2020, February 4). Preparation of N,N-dimethylation of 4-bromoaniline? ResearchGate. Retrieved March 7, 2026, from [Link]

-

Chemistry Steps. (2024, January 12). Reactions of Aniline. Chemistry Steps. Retrieved March 7, 2026, from [Link]

-

LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

-

Trammell, G. (2001). Diazotization of Aniline Derivatives: Nitrous Acid Test. ChemEd X. Retrieved March 7, 2026, from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved March 7, 2026, from [Link]

-

Asghar, M. N., et al. (2017). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 22(12), 2125. [Link]

-

Tlosto, E., et al. (2016). A practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing. Retrieved March 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

-

The Organic Chemistry Tutor. (2019, January 3). converting anilines to diazoniums ions. YouTube. Retrieved March 7, 2026, from [Link]

-

ChemWis. (2024, November 25). Conversion of Aniline to 4-Bromoaniline. YouTube. Retrieved March 7, 2026, from [Link]

-

Black, D. StC., et al. (1980). Investigation of the Bischler indole synthesis from 3,5-dimethoxyaniline. ConnectSci. Retrieved March 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

-

Goldberg, F. W., et al. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Retrieved March 7, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. orientjchem.org [orientjchem.org]

- 8. Diazotisation [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of 4-Bromo-3,5-dimethoxyaniline for Laboratory Professionals

This document provides in-depth safety protocols and handling guidelines for 4-Bromo-3,5-dimethoxyaniline (CAS No. 586-77-6), a compound frequently utilized as an intermediate in complex organic synthesis. The nature of aromatic amines and halogenated compounds necessitates a rigorous and informed approach to laboratory safety. This guide is intended for researchers, chemists, and drug development professionals, offering a framework built on the principles of risk mitigation, hazard understanding, and emergency preparedness. The causality behind each recommendation is explained to foster a culture of safety that is not merely procedural, but also intellectual.

Compound Identification and Physicochemical Properties

A foundational element of safe handling is a clear understanding of the substance's physical and chemical identity. This data informs storage, handling, and emergency response decisions.

| Property | Value | Source |

| CAS Number | 586-77-6 | [1] |

| Molecular Formula | C₈H₁₀BrN | [1] |

| Molecular Weight | 200.08 g/mol | [1] |

| Appearance | Solid (form may vary) | [2] |

| Melting Point | 52 - 54 °C (126 - 129 °F) | [3] |

| Boiling Point | 264 °C (507 °F) | [3] |

Hazard Identification and Toxicological Profile

4-Bromo-3,5-dimethoxyaniline is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. Aromatic amines as a class are known for their potential to be readily absorbed through the skin and can pose long-term health risks.[4]

GHS Classification: This chemical is considered hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A/2 | H319: Causes serious eye irritation |

(Classification based on representative data for similar compounds, as specific data for 4-Bromo-3,5-dimethoxyaniline may be limited)[1][2][3]

Toxicological Narrative: The "harmful" designation for acute toxicity (oral, dermal, inhalation) indicates that significant adverse health effects can occur from a single, short-term exposure.[1] The primary concern with compounds of this nature is their ability to be absorbed systemically. Skin and eye irritation are immediate localized effects resulting from direct contact.[5] Repeated or prolonged exposure to aromatic amines may cause damage to organs.[6][7] While specific carcinogenicity data for this exact molecule is not readily available, many primary aromatic amines are considered a matter of concern for their potential carcinogenicity and mutagenicity, warranting cautious handling.[4]

The Hierarchy of Controls: A Risk-Based Approach

Effective safety is not just about personal protective equipment (PPE). It is a systematic approach to risk reduction. The most effective controls are applied at the source of the hazard. PPE, while essential, is the last line of defense.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Causality: The logic is to first attempt to remove the hazard entirely. If that's not possible, isolate it through engineering (like a fume hood). Administrative controls (like SOPs) and PPE are then used to protect personnel from the residual, controlled risk.

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a detailed SOP is critical. Do not deviate from these procedures.

4.1. Engineering Controls

-

Primary Control: All manipulations of 4-Bromo-3,5-dimethoxyaniline solid, or solutions thereof, must be conducted within a certified chemical fume hood.[3] This is non-negotiable. The fume hood contains vapors and dust, preventing inhalation, which is a primary exposure route.[8]

-

Ventilation: Ensure the laboratory is well-ventilated to handle any fugitive emissions.[9]

4.2. Personal Protective Equipment (PPE) The selection of PPE is dictated by the hazards identified in Section 2.

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile gloves (inspect before use) | Provides a barrier against skin contact.[10] Nitrile is generally preferred for its chemical resistance. Always use proper glove removal technique to avoid contaminating your skin.[10] |

| Eye Protection | Tightly fitting safety goggles or a face shield (8-inch minimum) | Protects against splashes and airborne particles causing serious eye irritation.[5][10] |

| Skin/Body Protection | Laboratory coat | Prevents contamination of personal clothing.[6] |

| Respiratory Protection | Required when dusts are generated | If there is a risk of dust formation outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator is necessary.[3] |

4.3. Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is donned, and a spill kit is accessible. Review the Safety Data Sheet (SDS).[11]

-

Weighing: Conduct all weighing operations on a disposable weigh boat or glassine paper within the fume hood to contain any dust.

-

Transfer: When transferring the solid, use a spatula and minimize the creation of dust. If making a solution, add the solid slowly to the solvent.

-

Post-Handling: After use, decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

-

Hand Washing: Wash hands and face thoroughly after handling the substance and before leaving the laboratory.[3][5]

-

Clothing: Immediately change any contaminated clothing.[3]

Storage and Incompatibility

Improper storage can lead to degradation of the material and create unsafe conditions.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Some related compounds are sensitive to air and light, so storage under an inert atmosphere (e.g., nitrogen) and in an amber vial is a prudent best practice.[12]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[3][13] Contact with these substances can lead to vigorous, potentially hazardous reactions.

Emergency Procedures

Preparedness is key to mitigating the impact of an incident.

6.1. First Aid Measures Immediate action is crucial. Always show the Safety Data Sheet to attending medical personnel.[3]

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][9] Call a POISON CENTER or doctor.[1] |

| Skin Contact | Immediately remove all contaminated clothing.[8] Rinse the affected skin area with plenty of soap and water.[9] Seek medical advice if irritation persists.[2] |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do so.[8] Continue rinsing and call an ophthalmologist immediately.[3] |

| Ingestion | Do NOT induce vomiting.[8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9] Call a POISON CENTER or doctor immediately.[5] |

6.2. Spill Response Protocol For incidental laboratory spills, follow this workflow. For large spills, evacuate the area and contact your institution's emergency response team.

Caption: A stepwise workflow for managing an incidental chemical spill.

-

Causality of Spill Response:

-

Alert & Assess: Notifying others prevents accidental exposure.[14]

-

PPE: Protect yourself before addressing the spill.[14]

-

Containment: Use an inert absorbent material (like vermiculite or sand) to prevent the spill from spreading.[8] Do not use combustible materials.

-

Cleanup: Carefully collect the absorbed material. Avoid creating dust.[3]

-

Disposal: The waste is hazardous and must be disposed of according to regulations.[14]

-

Decontamination: A final wash of the area ensures no residual chemical remains.[15]

-

Waste Disposal

Chemical waste generators are responsible for the proper classification and disposal of hazardous materials.[2]

-

Procedure: Dispose of 4-Bromo-3,5-dimethoxyaniline and any contaminated materials (e.g., gloves, absorbent pads, empty containers) in a designated, properly labeled hazardous waste container.[1]

-

Regulations: Adhere strictly to local, state, and federal environmental regulations.[3] Do not dispose of this chemical down the drain, as it can be toxic to aquatic life.[6]

References

- SKC Inc. (2023, December 22).

- ACS Publications. (2023, November 9).

- Unidym. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

- Scribd. (n.d.).

- Sigma-Aldrich. (2025, November 6).

- Fisher Scientific. (2009, August 13).

- ECHEMI. (n.d.).

- SKC Inc. (2024, January 9).

- Fisher Scientific. (n.d.).

- PubChem. (n.d.). 4-Bromo-3-methoxyaniline.

- Thermo Fisher Scientific. (2025, September 17).

- Chemos GmbH & Co.KG. (n.d.).

- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.

- Cornell University EHS. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures.

- Sigma-Aldrich. (2021, September 11). 4-bromo-N,N-dimethyl..

- Alfa Aesar. (2012, May 9).

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemos.de [chemos.de]

- 6. scribd.com [scribd.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. skcinc.com [skcinc.com]

- 9. echemi.com [echemi.com]

- 10. international.skcinc.com [international.skcinc.com]

- 11. diplomatacomercial.com [diplomatacomercial.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 15. lin-web.clarkson.edu [lin-web.clarkson.edu]

Advanced Technical Guide and Material Safety Data Sheet (MSDS) for 4-Bromo-3,5-dimethoxyaniline

Executive Summary